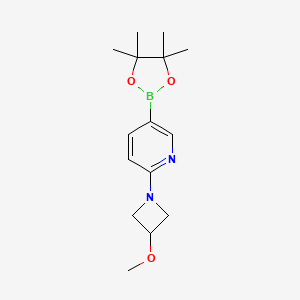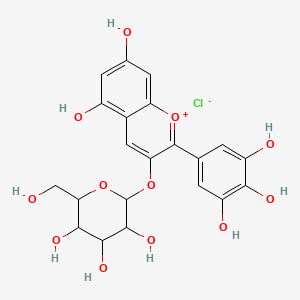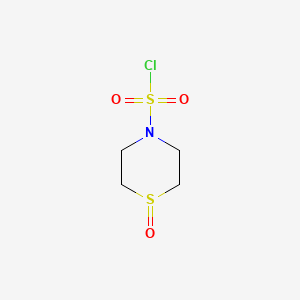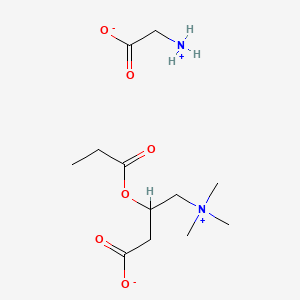
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile is a chemical compound that features a thiazole ring, a fluorobenzonitrile moiety, and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Ethynylation: The thiazole derivative is then subjected to a Sonogashira coupling reaction with an appropriate ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Fluorobenzonitrile Introduction: The final step involves the coupling of the ethynylated thiazole with 5-fluorobenzonitrile under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted fluorobenzonitrile derivatives.
Scientific Research Applications
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting metabotropic glutamate receptors.
Pharmacology: The compound is studied for its potential anxiolytic and antidepressant effects.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The primary mechanism of action of 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile involves its interaction with metabotropic glutamate receptor subtype 5 (mGluR5). It acts as a selective antagonist, inhibiting the receptor’s activity and modulating neurotransmitter release . This interaction affects various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-(2-Methylthiazol-4-yl)ethynyl)pyridine (MTEP): A similar compound with a pyridine ring instead of a fluorobenzonitrile moiety.
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another related compound with a phenylethynyl group.
Uniqueness
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile is unique due to its specific combination of a thiazole ring, ethynyl linkage, and fluorobenzonitrile moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H7FN2S |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-fluoro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H7FN2S/c1-9-16-13(8-17-9)3-2-10-4-11(7-15)6-12(14)5-10/h4-6,8H,1H3 |
InChI Key |
YPCGRVYMABSMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC(=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)
![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)





